molecular formula C19H28N2O2S B2529795 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide CAS No. 2380067-83-2

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide

Cat. No.: B2529795
CAS No.: 2380067-83-2
M. Wt: 348.51
InChI Key: OWVVNARWBHDYCQ-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide is a complex organic compound that features a morpholine ring, a thian ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with sulfur dichloride to form morpholine.

    Formation of the Thian Ring: The thian ring can be synthesized by reacting a suitable dithiol with a dihalide.

    Coupling of the Rings: The morpholine and thian rings are then coupled together using a suitable linker, such as a halomethyl compound.

    Formation of the Phenylpropanamide Group: This involves the reaction of a phenylpropanoic acid derivative with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenyl-1,3-thiazole-4-carboxamide
  • N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide

Uniqueness

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-18(7-6-17-4-2-1-3-5-17)20-16-19(8-14-24-15-9-19)21-10-12-23-13-11-21/h1-5H,6-16H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVVNARWBHDYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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